cephalosporin C
Overview
Description
Cephalosporin C is an antibiotic belonging to the cephalosporin class, which was first isolated from the fungus Acremonium chrysogenum in 1961 . Although it is not highly active as an antibiotic itself, it served as a lead compound for the development of many synthetic analogs, such as cefalotin, which became some of the first marketed cephalosporin antibiotics . This compound is known for its stability to acid, non-toxicity, and in vivo activity in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalosporin C is primarily produced through fermentation using the fungus Acremonium chrysogenum . The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as preferred substrates . The optimization of the fermentation process, including substrate feeding flow rate, is crucial to maximize the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Acremonium chrysogenum, followed by downstream processing to purify the compound . Advances in gene editing technologies, multi-omics research, and metabolic engineering have been employed to improve the yield and titer of this compound . Optimization of the fermentation process, including real-time detection and control, is essential to achieve high-performance strains and maximize production .
Chemical Reactions Analysis
Types of Reactions: Cephalosporin C undergoes various chemical reactions, including oxidation, reduction, and substitution . One notable reaction is the conversion of penicillin N to deacetoxythis compound (DAOC) through a two-step reaction, which involves the expansion of the five-membered thiazolidine ring to the six-membered dihydrothiazine ring characteristic of cephalosporins .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include acetyl CoA and various enzymes involved in the biosynthesis pathway . The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors required for enzyme activity .
Major Products: The major products formed from the chemical reactions of this compound include deacetoxythis compound (DAOC) and deacetylthis compound (DAC), which are intermediates in the biosynthesis pathway of third-generation cephalosporins .
Scientific Research Applications
Cephalosporin C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of various semi-synthetic cephalosporins . In biology and medicine, this compound and its derivatives are used to treat bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections . The compound’s broad antibacterial spectrum and strong antibacterial activity make it a valuable tool in clinical practice . In the industry, this compound is produced on a large scale for use in pharmaceuticals .
Mechanism of Action
Cephalosporin C exerts its effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, this compound disrupts the final stages of cell wall synthesis, leading to cell lysis and bacterial death . The molecular targets of this compound include various PBPs found in different bacterial species, such as Streptococcus pneumoniae and Escherichia coli .
Comparison with Similar Compounds
Cephalosporin C is similar to other β-lactam antibiotics, such as penicillin N, deacetoxythis compound (DAOC), and deacetylthis compound (DAC) . this compound is unique in its structure, which includes a six-membered dihydrothiazine ring instead of the five-membered thiazolidine ring found in penicillins . This structural difference contributes to its stability to acid and broad antibacterial spectrum . Additionally, this compound serves as a key lead compound for the development of many semi-synthetic cephalosporins, highlighting its importance in the field of antibiotic research .
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKIDJSKDBPKTQ-GLXFQSAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
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Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90960427 | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-24-5, 11111-12-9, 39879-21-5 | |
Record name | Cephalosporin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALOSPORIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XIY7HJT5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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